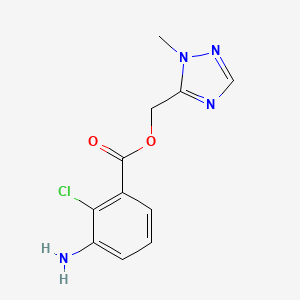![molecular formula C12H17NO3 B6642180 N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide, also known as HPPH, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide acts as a photosensitizer in PDT by absorbing light and generating reactive oxygen species that can damage cancer cells. N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has a high absorption peak at 665 nm, which makes it suitable for use in PDT. When activated by light, N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide generates singlet oxygen, which can cause oxidative damage to cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has been shown to have low toxicity and high selectivity for cancer cells. In addition to its use in PDT, N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has also been studied for its potential as a diagnostic tool for cancer. N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide can be used to detect cancer cells through fluorescence imaging, which involves the use of light to detect the fluorescence emitted by N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide when it binds to cancer cells.
実験室実験の利点と制限
One advantage of using N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide in scientific research is its low toxicity and high selectivity for cancer cells. This makes it a promising candidate for use in PDT and cancer diagnosis. However, the synthesis process for N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide can be complex and time-consuming, which may limit its use in some lab experiments.
将来の方向性
There are several potential future directions for research on N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide. One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is in the optimization of PDT protocols using N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide to improve its efficacy and reduce side effects. Additionally, further research is needed to explore the potential diagnostic applications of N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide in cancer detection.
合成法
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with isobutyl chloroformate and triethylamine to form the intermediate 4-hydroxyphenyl 2-isobutoxy carbonyl chloride. This intermediate is then reacted with 2-methylpropan-2-ol and sodium hydroxide to yield N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide.
科学的研究の応用
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has been studied for its potential therapeutic applications in various scientific research studies. One area of interest is in the treatment of cancer. N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has been shown to have photodynamic therapy (PDT) properties, which involves the use of light to activate a photosensitizer to generate reactive oxygen species that can selectively destroy cancer cells. N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide has been studied as a photosensitizer in PDT for the treatment of various types of cancer, including lung cancer and head and neck cancer.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-8-11(15)13-9-4-6-10(14)7-5-9/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMMOEKBDWFIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)

![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)
![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)
![2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6642175.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642201.png)